REACTION_CXSMILES
|
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.S(Cl)([Cl:13])(=O)=O.S(=O)(O)[O-].[Na+]>ClCCl.C1(SC2C=CC=CC=2)C=CC=CC=1>[Cl:13][C:4]1[CH:3]=[C:2]([CH3:8])[C:1]([OH:9])=[CH:6][C:5]=1[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C(C1)C)C)O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)SC1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |